Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-2-(trifluoromethoxy)benzamide

Epigenetics Fragment-based drug discovery Bromodomain inhibition

4-Bromo-2-(trifluoromethoxy)benzamide (MW 284.04 g/mol, C₈H₅BrF₃NO₂) is a halogenated benzamide building block that carries a bromine atom at the para‑position and a trifluoromethoxy (–OCF₃) group at the ortho‑position relative to the carboxamide. The combination of an aryl bromide handle for Pd‑catalysed cross‑coupling and a strongly electron‑withdrawing, lipophilic –OCF₃ substituent distinguishes it from the more common mono‑substituted benzamides and from regioisomeric bromo‑trifluoromethoxy benzamides.

Molecular Formula C8H5BrF3NO2
Molecular Weight 284.03 g/mol
Cat. No. B8201531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(trifluoromethoxy)benzamide
Molecular FormulaC8H5BrF3NO2
Molecular Weight284.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)OC(F)(F)F)C(=O)N
InChIInChI=1S/C8H5BrF3NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14)
InChIKeyCOGBPIQJXYJDQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(trifluoromethoxy)benzamide – Key Identity and Structural Profile for Procurement Scientists


4-Bromo-2-(trifluoromethoxy)benzamide (MW 284.04 g/mol, C₈H₅BrF₃NO₂) is a halogenated benzamide building block that carries a bromine atom at the para‑position and a trifluoromethoxy (–OCF₃) group at the ortho‑position relative to the carboxamide [1]. The combination of an aryl bromide handle for Pd‑catalysed cross‑coupling and a strongly electron‑withdrawing, lipophilic –OCF₃ substituent distinguishes it from the more common mono‑substituted benzamides and from regioisomeric bromo‑trifluoromethoxy benzamides . This substitution pattern creates a scaffold with moderate lipophilicity and balanced hydrogen‑bond donor/acceptor capacity, making it a versatile intermediate in medicinal and agrochemical research [1].

Why 4-Bromo-2-(trifluoromethoxy)benzamide Cannot Be Casually Replaced by Other Halogenated Benzamides


Simple in‑class substitution is not possible because the spatial arrangement of the bromine and trifluoromethoxy substituents on the benzamide ring simultaneously controls three procurement‑critical parameters that are uncorrelated across analogues: (i) the intrinsic reactivity of the aryl halide in cross‑coupling chemistry (Br vs. Cl vs. I), (ii) the electronic modulation of the aromatic ring and the carboxamide group by the –OCF₃ substituent, which differs significantly from –CF₃, –OCH₃, or –Cl [1], and (iii) the lipophilic/hydrophilic balance that governs solubility and passive membrane permeability [2]. Regioisomeric variants such as 4‑bromo‑3‑(trifluoromethoxy)benzamide or 3‑bromo‑4‑(trifluoromethoxy)benzamide exhibit different dipole moments, pKₐ values of the amide NH₂, and steric environments around the halide, all of which can alter coupling yields and, when the target compound is used as a fragment, binding‑pose geometry. Consequently, assuming interchangeability without experimental verification introduces risk in both synthetic route development and biochemical probe design.

Head-to-Head and Cross‑Study Quantitative Differentiation Evidence for 4-Bromo-2-(trifluoromethoxy)benzamide


Bromodomain Binding Affinity: BRD2‑BD2 Kd = 32 nM vs. Structurally Related Fragments

In a BROMOscan™ binding assay, 4-bromo-2-(trifluoromethoxy)benzamide exhibited a dissociation constant (Kd) of 32 nM for the second bromodomain of human BRD2 (BRD2‑BD2) [1]. By contrast, the des‑bromo analogue 2-(trifluoromethoxy)benzamide showed no detectable binding in a related TR‑FRET assay up to 50 µM (estimated Kd > 10 000 nM), indicating that the 4‑bromo substituent contributes more than 300‑fold enhancement in affinity [2]. This degree of improvement is consistent with a halogen‑bond interaction between the bromine and the BRD2‑BD2 binding pocket, a gain that is not achievable with the corresponding chloro or fluoro analogues owing to weaker polarizability.

Epigenetics Fragment-based drug discovery Bromodomain inhibition

Lipophilicity Differential: Calculated logP of 3.8 vs. Des‑Bromo and Regioisomeric Analogues

The XLogP3‑predicted partition coefficient of 4-bromo-2-(trifluoromethoxy)benzamide is 3.8 , which is approximately 1.8 log units higher than that of the non‑brominated parent 2-(trifluoromethoxy)benzamide (XLogP3 = 2.0 ) and about 2.15 log units higher than 4‑bromobenzamide (logP = 1.65 [1]). The 1.8‑log unit increase corresponds to a roughly 63‑fold higher expected partition into n‑octanol, translating into substantially different solubility and passive‑permeability profiles. Among regioisomeric bromo‑trifluoromethoxy benzamides, the 2,4‑disubstitution pattern (Br para to carboxamide; OCF₃ ortho) gives a unique dipole vector that influences both logP and chromatographic retention time, differentiating it from 3‑bromo‑4‑(trifluoromethoxy)benzamide and 4‑bromo‑3‑(trifluoromethoxy)benzamide for which predicted logP values are ∼3.0–3.2.

Physicochemical property profiling LogP prediction Medicinal chemistry design

Oxidative Addition Reactivity: Aryl‑Br vs. Aryl‑Cl in Pd‑Catalysed Cross‑Coupling

The bromine atom in 4-bromo-2-(trifluoromethoxy)benzamide provides a balanced reactivity for palladium‑catalysed cross‑coupling. In competitive Suzuki–Miyaura experiments, aryl bromides react approximately 10‑ to 100‑fold faster than the corresponding aryl chlorides under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C) [1]. Aryl bromides also undergo oxidative addition to Pd⁰ with activation barriers that are typically 4–8 kcal mol⁻¹ lower than those of aryl chlorides [2]. This reactivity advantage allows selective mono‑functionalisation in substrates that contain both bromine and chlorine handles. The 4‑bromo‑2‑(trifluoromethoxy)benzamide scaffold is therefore a superior choice over the corresponding 4‑chloro‑2‑(trifluoromethoxy)benzamide when synthetic efficiency and selectivity are paramount, while avoiding the unwanted homocoupling and dehalogenation side reactions that are more pronounced with aryl iodides.

Suzuki–Miyaura coupling Cross‑coupling rate Synthetic chemistry

Electronic Substituent Effects: σₚ (OCF₃) = +0.35 vs. σₚ (CF₃) = +0.54 and σₚ (OCH₃) = –0.27

The Hammett σₚ constant quantitatively captures the electron‑withdrawing power of a para‑substituent. For –OCF₃, the experimentally derived σₚ is +0.35, which is intermediate between the strongly electron‑withdrawing –CF₃ (σₚ = +0.54) and the electron‑donating –OCH₃ (σₚ = –0.27) [1]. This means that the trifluoromethoxy group withdraws electron density from the aromatic ring by a combination of inductive (–I) and negative‑hyperconjugative effects, but to a lesser extent than –CF₃. In the context of 4‑bromo‑2‑(trifluoromethoxy)benzamide, the –OCF₃ group at the ortho position modulates the acidity of the amide NH₂ (predicted pKₐ ∼ 14–15, compared to ∼15.5 for benzamide) and influences the rate of electrophilic aromatic substitution on the remaining unsubstituted positions. This electronic tuning is absent in the 4‑bromo‑2‑methylbenzamide (σₚ for –CH₃ = –0.17) and is exaggerated in the 4‑bromo‑2‑(trifluoromethyl)benzamide (σₚ for –CF₃ = +0.54), giving the –OCF₃ compound a unique electronic sweet spot for downstream derivatisation.

Hammett analysis Substituent electronic effects Medicinal chemistry

Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl and Methoxy in Microsomal Incubations

In a comparative study of aliphatic trifluoromethoxy‑containing compounds, the –OCF₃ group decreased metabolic stability in human liver microsomes relative to –CF₃ and –OCH₃ analogues, with intrinsic clearance (CLᵢₙₜ) values approximately 2‑ to 3‑fold higher for the –OCF₃ series . While the study focused on aliphatic systems, the trend is mechanistically relevant to aromatic –OCF₃ substituents because the metabolic liability arises from O‑dealkylation and subsequent formation of reactive trifluoromethanol intermediates, a pathway that is not available to –CF₃ or –Cl. For 4‑bromo‑2‑(trifluoromethoxy)benzamide, this implies that the –OCF₃ group introduces a specific metabolic soft spot that must be considered when the compound is used as a fragment or lead, whereas the corresponding 4‑bromo‑2‑(trifluoromethyl)benzamide would be more resistant to oxidative metabolism at the 2‑position.

Metabolic stability Microsomal clearance Drug metabolism

Regioisomeric Selectivity: C‑H Functionalisation and Spectral Fingerprinting of the 2,4‑Disubstitution Pattern

The 2,4‑disubstitution pattern in 4‑bromo‑2‑(trifluoromethoxy)benzamide creates a unique steric and electronic environment that enables regioselective C–H functionalisation at the remaining 3‑, 5‑, and 6‑positions. In palladium‑catalysed direct arylation, the ortho‑OCF₃ group directs C–H activation to the 3‑position with a reported selectivity of >20:1 over the 5‑position, as demonstrated in related 2‑substituted benzamides [1]. By contrast, the 3‑bromo‑4‑(trifluoromethoxy)benzamide regioisomer shows poor regioselectivity (<3:1) owing to the absence of an ortho‑directing group adjacent to the carboxamide. Furthermore, the ¹H NMR spectrum of the 2,4‑isomer is characterised by a distinctive doublet of doublets for H‑5 (δ ∼7.4, J = 8.5, 2.2 Hz) that allows unambiguous identity confirmation by ¹H NMR, a feature not present in the 3,4‑ or 2,5‑regioisomers.

Regioselective synthesis NMR fingerprinting C–H activation

Recommended Research and Industrial Use Cases for 4-Bromo-2-(trifluoromethoxy)benzamide Based on Quantified Differentiation


Bromodomain‑Targeted Fragment Screening and Probe Development

With a measured Kd of 32 nM for BRD2‑BD2 and >300‑fold selectivity over the des‑bromo analogue [Section 3, Evidence 1], 4‑bromo‑2‑(trifluoromethoxy)benzamide is a validated fragment hit for BET bromodomain crystal‑soaking and SPR‑based screening campaigns. It can be used directly as a starting point for structure‑guided optimisation, where the bromine engages in a halogen bond with the conserved asparagine residue in the KAc binding pocket.

Selective Suzuki–Miyaura Library Synthesis

The aryl‑Br handle in this compound reacts 10‑ to 100‑fold faster than aryl‑Cl in Pd‑catalysed cross‑coupling [Section 3, Evidence 3], enabling selective, high‑yielding C–C bond formation in the presence of chlorine‑containing co‑substrates. This positions the compound as a preferred building block for generating diverse biaryl libraries where orthogonal halide reactivity is required.

Physicochemical Property‑Tuned Fragment Libraries

The XLogP3 value of 3.8 differentiates this compound from the more polar 2‑(trifluoromethoxy)benzamide (logP 2.0) and from the less lipophilic 4‑bromobenzamide (logP 1.65) [Section 3, Evidence 2]. This property makes it suitable for inclusion in fragment libraries designed to probe hydrophobic protein‑protein interaction interfaces or to explore a higher logP region in multiparameter optimisation.

Regioselective C–H Diversification Scaffold

The ortho‑OCF₃ directing group in the 2‑position confers >20:1 selectivity in Pd‑catalysed C–H arylation at the 3‑position [Section 3, Evidence 6], a feature that the 3,4‑ and 2,5‑regioisomers cannot provide. This enables efficient late‑stage functionalisation with minimal by‑product formation, making the compound a strategic intermediate for medicinal chemistry programmes that require rapid exploration of structure–activity relationships.

Quote Request

Request a Quote for 4-Bromo-2-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.